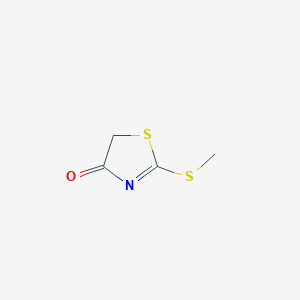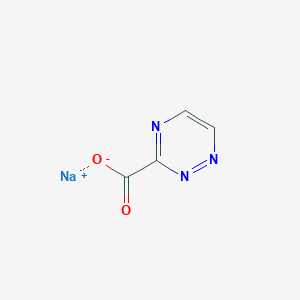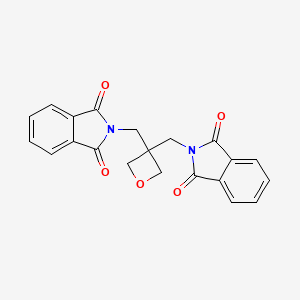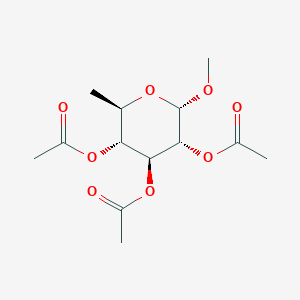
2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one
Descripción general
Descripción
2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one, also known as 2-MS-4,5-DHT, is a sulfur-containing heterocyclic compound that has been studied for its potential applications in medicinal chemistry and synthetic organic chemistry. 2-MS-4,5-DHT is a five-membered ring structure with two nitrogen atoms and a sulfur atom, and is classified as a thiazole. It is a colorless solid that is soluble in water and is commercially available as a reagent for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- 2-(Methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one is involved in various synthesis reactions. For instance, allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes can be transformed into polyfunctionalized 4,5-dihydro-1,3-thiazoles through deprotonation and intramolecular ring-closing, leading to the formation of azaheterocycles like dihydroazepines and azepines (Nedolya et al., 2015).
- It also participates in reactions with acid chlorides and ketenes under basic conditions, yielding products like β-lactams and non-β-lactam adducts, depending on the substituents involved in the reaction (Shi et al., 2013).
Photophysical Properties and Applications
- Research on 5-Amino-2-(4-methylsulfanylphenyl)thiazoles, which can be derived from this compound, shows that they have significant photophysical properties. These properties are influenced by sulfur-containing functional groups and are useful in various applications like sensing hazardous compounds and in biomolecular sciences (Murai et al., 2018).
Application in Material Sciences
- This compound derivatives have been explored for their potential in creating materials with unique properties. For example, a sulfur coordination polymer formed from zinc(II) and 5-methylsulfanyl-1,3,4-thiadiazole-2-thione exhibits wide bandgap semiconductivity, indicating potential use in selective sensors and other electronic applications (Zhang et al., 2019).
Biological and Antimicrobial Applications
- Some derivatives of this compound have been synthesized and tested for antimicrobial activities. These compounds show promise as antimicrobial agents against various pathogens, indicating a potential application in medicinal chemistry and drug development (Darwish et al., 2014).
Propiedades
IUPAC Name |
2-methylsulfanyl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS2/c1-7-4-5-3(6)2-8-4/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKDFDSOCOSLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[bis[(2-chloro-6-fluorophenyl)methyl]amino] (NZ)-N-(2,2-dichloro-1-thiomorpholin-4-ylethylidene)carbamate](/img/structure/B3040406.png)

![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B3040409.png)

![3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040411.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)







